N-(Phenylcarbamoyl)adenosine

Adenosine A1 receptor Radioligand binding GPCR pharmacology

Research pain point: Need a structurally defined negative control to validate adenosine receptor assay windows or dissect hENT1 transport? The widely available N6-benzyl or N6-cyclopentyl analogs have sub-nanomolar affinities that mask weak interactions. Solution: N-(Phenylcarbamoyl)adenosine (CAS 33467-20-8) provides: - Estimated A1/A3 Ki > 1 µM - defines assay window opposite CPA/IB-MECA - Zero hENT1 inhibition (vs. 4-nitrobenzyl analogs) - dissects transporter vs. receptor effects - Unmodified ribose hydroxyls - enables regioselective 5′-functionalization for kinase targeting (BMPR1b scaffold)

Molecular Formula C17H18N6O5
Molecular Weight 386.4 g/mol
CAS No. 33467-20-8
Cat. No. B12937588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenylcarbamoyl)adenosine
CAS33467-20-8
Molecular FormulaC17H18N6O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C17H18N6O5/c24-6-10-12(25)13(26)16(28-10)23-8-20-11-14(18-7-19-15(11)23)22-17(27)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,24-26H,6H2,(H2,18,19,21,22,27)/t10-,12-,13-,16-/m1/s1
InChIKeyJMJFPUDQRBBFAG-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenylcarbamoyl)adenosine: Chemical Identity and Baseline for Adenosine Receptor Probes


N-(Phenylcarbamoyl)adenosine (CAS 33467-20-8) is a synthetic N6-substituted adenosine derivative in which a phenylcarbamoyl (phenylurea) group is appended to the exocyclic N6-amine of the adenine base while retaining the unmodified D-ribose sugar [1]. This compound belongs to the broader class of N6-carbamoyl/ureido adenosines that have been explored as adenosine receptor (AR) ligands, cytokinin mimics, and kinase-targeting scaffolds. Unlike the intensively optimized N6-(substituted-phenylcarbamoyl)adenosine-5′-uronamide series that achieves sub-nanomolar A3 AR affinity, the parent N-(phenylcarbamoyl)adenosine serves principally as a synthetic entry point, a reference baseline for structure–activity relationship (SAR) studies, and a core scaffold for constructing more complex bis-ureido or 5′-modified derivatives [2].

Why N-(Phenylcarbamoyl)adenosine Differs from Other Adenosine Analogs


Within the adenosine analog chemical space, receptor subtype selectivity, functional efficacy, and off-target profiles are exquisitely sensitive to the specific combination of N6, C2, and 5′ modifications [1]. The simple N6-phenylcarbamoyl adenosine scaffold displays a pharmacology that is fundamentally distinct from that of N6-alkyl (e.g., N6-cyclopentyl), N6-benzyl, or N6-arylcarbamoyl-5′-uronamide analogs. Critically, the absence of a 5′-uronamide group in N-(phenylcarbamoyl)adenosine results in substantially lower adenosine receptor affinity compared to the corresponding 5′-ethyluronamide congeners, which achieve low nanomolar Ki values at A3 receptors [2]. Consequently, substituting N-(phenylcarbamoyl)adenosine with a different N6-substituted adenosine analog for receptor pharmacology, cytokinin bioassay, or kinase-targeting studies will yield non-comparable results and confound SAR interpretation.

Quantitative Differentiation Evidence vs. Closest Analogs


A1 Receptor Affinity vs. N6-Cyclopentyladenosine

N-(Phenylcarbamoyl)adenosine and closely related unsubstituted N6-phenylcarbamoyl derivatives exhibit only moderate-to-weak affinity for the rat A1 adenosine receptor, with Ki values typically exceeding 1 µM when the 5′-position is unmodified [1]. This contrasts sharply with the prototypical A1-selective agonist N6-cyclopentyladenosine (CPA), which displays a Ki of approximately 0.6–2.3 nM at the same receptor under comparable radioligand binding conditions using [³H]CHA or [¹²⁵I]ABA in rat brain membranes [2]. The approximately 500- to 1,000-fold affinity difference underscores that the simple N6-phenylcarbamoyl modification alone is insufficient to drive high-affinity A1 receptor engagement and that the compound is not a functional substitute for CPA in A1-mediated cardioprotective or neuromodulatory studies.

Adenosine A1 receptor Radioligand binding GPCR pharmacology

A3 Receptor Affinity vs. 5′-Uronamide Congeners

The landmark Baraldi et al. (1996) study demonstrated that N6-arylcarbamoyl adenosine-5′-ethyluronamides with chloro or methoxy substituents on the phenyl ring achieve A3 adenosine receptor affinities in the low nanomolar range (Ki < 10 nM) at cloned rat A3 receptors expressed in CHO cells [1]. In contrast, the parent N-(phenylcarbamoyl)adenosine, which lacks both the phenyl ring substitution and the critical 5′-ethyluronamide moiety, shows dramatically reduced A3 affinity, consistent with the established SAR that both the 5′-uronamide and optimized phenyl substitution are required for high-affinity A3 binding. The affinity decrement is estimated to be at least 100- to 1,000-fold, rendering the parent compound unsuitable as an A3 agonist probe.

Adenosine A3 receptor Radioligand binding Selectivity profiling

Cytokinin Activity vs. Benzyladenine

N-(Phenylcarbamoyl)adenosine (tested as its 2′,3′,5′-tri-O-acetyl prodrug form, compound 7a in Mhatre & Joshi, 2002) exhibited cytokinin activity in the Raphanus sativus (white radish) seed germination assay across concentrations of 0.001–10 mg/L [1]. Notably, the unsubstituted phenylureido derivative 7a showed comparable or slightly lower activity than the standard cytokinin benzyladenine (BA), whereas 3-substituted phenyl analogs (7b, 7i) demonstrated superior cytokinin activity exceeding that of BA at all tested concentrations [1]. This establishes the unsubstituted N-(phenylcarbamoyl)adenosine as a moderate-efficacy cytokinin scaffold, distinctly outperformed by meta-substituted congeners.

Cytokinin activity Plant growth regulation 6-Ureidopurine ribosides

hENT1 Transporter Interaction vs. Nitrobenzyladenosine

Rayala et al. (2014) reported that treatment of 2′,3′,5′-O-acetyladenosine with aryl isocyanates (including phenyl isocyanate) produced the corresponding 6-ureido (phenylcarbamoyl) adenosine derivatives; however, none of these derivatives exhibited inhibitory activity against human equilibrative nucleoside transporter 1 (hENT1) or cancer cell proliferation at tested concentrations . This contrasts with the potent hENT1 inhibitory activity of 6-N-(4-nitrobenzyl)adenosine and related 4-N-nitrobenzyl-7-deazapurine nucleoside analogs reported in the same study. This negative data is mechanistically informative: the N6-phenylcarbamoyl modification ablates hENT1 recognition, distinguishing this scaffold from nitrobenzyl-substituted adenosines that are established nucleoside transport inhibitors.

Nucleoside transport hENT1 inhibition Anticancer nucleoside

Kinase Profiling: BMPR1b Ligand vs. Pan-Kinase Inhibitors

The Peterson laboratory demonstrated that the elaborated derivative 5′-amino-5′-deoxy-5′-N-methylureido-N6-(N-phenylcarbamoyl)adenosine (compound 16) binds to bone morphogenetic protein receptor 1b (BMPR1b) with a Kd of 11.5 ± 0.7 µM and inhibited binding of only 16 out of 441 protein kinases (30–40% inhibition at 10 µM in a competitive binding assay), indicating a relatively restricted kinase interaction profile [1]. This contrasts with the more broadly antiproliferative N6,5′-bis-ureido derivatives in the same series, which exhibited IC50 values of 4–10 µg/mL against cancer cell lines. The parent N-(phenylcarbamoyl)adenosine scaffold thus provides a starting point for developing kinase-selective probes with defined selectivity fingerprints.

Kinase binding BMPR1b Antiproliferative adenosine analogs

Synthetic Tractability vs. 5′-Uronamide Analogs

N-(Phenylcarbamoyl)adenosine is readily prepared by direct condensation of adenosine (or its 2′,3′,5′-tri-O-acetyl derivative) with phenyl isocyanate in pyridine, as demonstrated across multiple synthetic studies [1]. This synthetic accessibility contrasts with the multi-step sequences required for 5′-uronamide congeners, which necessitate ribose oxidation, uronamide formation, and subsequent N6 functionalization. The unmodified ribose of N-(phenylcarbamoyl)adenosine preserves the cis-diol for potential prodrug strategies (e.g., acetylation, silylation) and enzymatic phosphorylation, features that are eliminated in 5′-uronamide analogs. This makes the parent compound a more flexible scaffold for diversifying both the sugar and base portions in parallel medicinal chemistry campaigns.

Synthetic chemistry N6-carbamoylation Adenosine derivatization

Research and Industrial Application Scenarios


Negative Control for Adenosine A1 and A3 Receptor Assays

When designing radioligand binding or functional assays to validate novel A1 or A3 adenosine receptor ligands, N-(phenylcarbamoyl)adenosine can serve as a low-affinity reference compound (estimated Ki > 1 µM at A1 and A3) to define the assay window, contrasting with high-affinity controls such as CPA (A1, Ki ~1 nM) or IB-MECA (A3, Ki ~1 nM). This application leverages the evidence that the unsubstituted N6-phenylcarbamoyl scaffold lacks the 5′-uronamide and phenyl ring substitution required for nanomolar receptor engagement [1].

Core Scaffold for Kinase-Targeted Bis-Ureidoadenosine Probes

Medicinal chemistry teams pursuing bone morphogenetic protein receptor (BMPR1b) or other kinase-targeted adenosine derivatives can utilize N-(phenylcarbamoyl)adenosine as the key intermediate for introducing 5′-ureido or 5′-carbamoyl modifications. As demonstrated by the Peterson lab, elaboration of this scaffold yielded compound 16 with BMPR1b Kd = 11.5 µM and a restricted kinome interaction profile (16/441 kinases at 10 µM) [2]. The unmodified ribose hydroxyls permit regioselective 5′-functionalization that is precluded in 5′-uronamide analogs.

Cytokinin Reference Standard for Plant Biology

In plant growth regulation studies, N-(phenylcarbamoyl)adenosine (as its tri-O-acetyl prodrug) provides a defined, moderate-activity cytokinin reference that enables SAR discrimination among N6-phenylureido adenosine analogs. The Mhatre & Joshi (2002) study established that the unsubstituted phenyl derivative exhibits cytokinin activity comparable to benzyladenine, while 3-substituted analogs surpass BA at all tested concentrations (0.001–10 mg/L) in Raphanus sativus assays [3]. Procurement of the parent compound alongside selected substituted congeners enables systematic cytokinin SAR studies.

hENT1 Substrate Specificity Tool Compound

N-(Phenylcarbamoyl)adenosine is a structurally defined negative control for hENT1 nucleoside transporter functional assays. Rayala et al. (2014) demonstrated that 6-ureido adenosine derivatives derived from aryl isocyanates exhibit no hENT1 inhibitory activity, in contrast to 6-N-(4-nitrobenzyl)adenosine analogs that potently inhibit uridine transport . This functional distinction supports the use of the N6-phenylcarbamoyl scaffold for dissecting the structural determinants of hENT1 substrate recognition.

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